molecular formula C6H5BrO3S B1362303 Methyl 4-bromo-3-hydroxythiophene-2-carboxylate CAS No. 95201-93-7

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Cat. No.: B1362303
CAS No.: 95201-93-7
M. Wt: 237.07 g/mol
InChI Key: UFTXASQYKJFRKI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is an organic compound with the molecular formula C6H5BrO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and hydroxyl functional groups.

Mechanism of Action

Target of Action

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a chemical compound used in the synthesis of the thienopyranone scaffold

Mode of Action

The mode of action of this compound involves its alkylation with N-acetylmorpholine . This reaction is a key step in the synthesis of the thienopyranone scaffold .

Biochemical Pathways

It plays a crucial role in the synthesis of the thienopyranone scaffold , which may influence various biochemical pathways depending on the final structure of the synthesized compound.

Pharmacokinetics

It’s worth noting that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of the thienopyranone scaffold . The specific effects would depend on the final structure of the synthesized compound and its interaction with biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents, bases, and reducing agents . These precautions help maintain the stability of the compound and ensure its efficacy during use.

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in alkylation reactions, where it can modify the structure of target molecules. The hydroxyl group in the compound can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the bromine atom can participate in halogen bonding, further influencing the interactions with biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction. This modulation can result in altered phosphorylation states of proteins, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a dark, dry place at room temperature, but it may degrade under certain conditions, such as exposure to light or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting cell survival and function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects are observed, where a certain dosage level must be reached before significant effects are seen. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to facilitate further reactions. The compound may also interact with cofactors like NADH and FADH2, influencing metabolic flux and altering metabolite levels. These interactions can impact cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, with higher concentrations potentially leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. These localization patterns are important for understanding the compound’s activity and function within cells .

Preparation Methods

The synthesis of methyl 4-bromo-3-hydroxythiophene-2-carboxylate typically involves the bromination of 3-hydroxythiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the esterification process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 3-hydroxythiophene-2-carboxylate:

    Methyl 4-chloro-3-hydroxythiophene-2-carboxylate: Contains a chlorine atom instead of bromine, leading to differences in chemical reactivity and biological activity.

    Methyl 4-bromo-3-methoxythiophene-2-carboxylate:

Properties

IUPAC Name

methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTXASQYKJFRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380589
Record name methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95201-93-7
Record name methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 31 g (0.2 mole) of methyl 3-hydroxy-2-thiophenecarboxylate in 400 milliliters (mL) of glacial acetic acid was added 31.3 g (0.2 mole) of Br2 over 45 minutes (min). After 16 hours (hr), another 31.3 g of Br2 was added over 6 hr and the reaction was stirred another 18 hr. The reaction mixture was poured into aqueous NaHSO3 and extracted with ether. The organic phase was separated, washed with water (2×300 mL), dried over MgSO4, filtered and concentrated to a viscous oil. This oil (47 g) was dissolved in 200 mL of methanol and after 48 hr at 15° C., 36 g (77%) of light pink crystals were collected by filtration. mp 79-80° C. 1H NMR (300 MHz, CDCl3): δ 9.8 (br, 1H); 7.4 (s, 1H); 3.9 (s, 3H). Anal. Calc'd for C6H5BrO3S: C, 30.04; H, 2.23; S, 13.52. Found: C, 30.04; H, 1.92; S, 14.01.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
31.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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